molecular formula C21H31FN4O2 B2932798 N1-cyclohexyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 906150-98-9

N1-cyclohexyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2932798
CAS RN: 906150-98-9
M. Wt: 390.503
InChI Key: SRROVNBEAVOYQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-cyclohexyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, also known as JNJ-40411813, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of compounds called oxalamides, which have been shown to possess a range of biological activities.

Scientific Research Applications

Selective Inhibitors and Receptor Binding

  • Cyclooxygenase-2 (COX-2) Inhibitors : Research has identified compounds with structural features similar to N1-cyclohexyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide as selective COX-2 inhibitors. The introduction of a fluorine atom has been found to preserve COX-2 potency and notably increase COX1/COX-2 selectivity, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors. These inhibitors are currently in clinical trials for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

  • Serotonin 5-HT1A Receptor Antagonists : Certain derivatives with a structure related to the query compound have been studied as potential serotonin 5-HT1A receptor antagonists. These compounds have been synthesized and evaluated for their in vitro and in vivo pharmacology, showing promise for studying the 5-HT1A receptor in various biological contexts (Mensonides-Harsema et al., 2000).

Potential Therapeutic Applications

  • Anticancer Agents : Novel ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, related to the structural class of the query compound, have been synthesized and evaluated for their topoisomerase IIα inhibitory activity and in vitro cytotoxicity against a panel of cancerous cell lines. These studies aim to identify potential anticancer agents (Alam et al., 2016).

  • Antiepileptic Activity : Research into hybrid molecules that incorporate structural elements similar to N1-cyclohexyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide has revealed potential antiepileptic activity. These compounds were synthesized and investigated in various seizure models, contributing to the development of new antiepileptic drugs (Kamiński et al., 2015).

  • Antimycobacterial and Cytotoxic Evaluation : Fluoroquinolone derivatives, which share structural similarities with the query compound, have been synthesized and evaluated for their antimycobacterial and cytotoxic activities. Such studies contribute to the search for new treatments against tuberculosis and other microbial infections (Sheu et al., 2003).

properties

IUPAC Name

N'-cyclohexyl-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31FN4O2/c1-25-11-13-26(14-12-25)19(16-7-9-17(22)10-8-16)15-23-20(27)21(28)24-18-5-3-2-4-6-18/h7-10,18-19H,2-6,11-15H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRROVNBEAVOYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2CCCCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cyclohexyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.